molecular formula C18H16FN5O3S B2982705 N-(4-fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 882749-56-6

N-(4-fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2982705
CAS No.: 882749-56-6
M. Wt: 401.42
InChI Key: SLZVWRAHJLVMSR-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-containing acetamide derivative characterized by:

  • A 4-fluoro-3-nitrophenyl group attached to the acetamide nitrogen.
  • A 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole core linked via a sulfanyl bridge. The nitro and fluoro substituents on the phenyl ring are strong electron-withdrawing groups (EWGs), which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O3S/c1-11-4-3-5-12(8-11)17-21-22-18(23(17)2)28-10-16(25)20-13-6-7-14(19)15(9-13)24(26)27/h3-9H,10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZVWRAHJLVMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Fluoro and Nitro Groups: The aromatic ring is functionalized with fluoro and nitro groups through electrophilic aromatic substitution reactions. This can be achieved using reagents such as fluorine gas or nitronium ions.

    Coupling Reactions: The triazole moiety is then coupled with the fluorinated nitroaromatic compound using a suitable linker, often involving thiol-ene click chemistry or other coupling reactions facilitated by catalysts like palladium or copper.

    Final Acetamide Formation: The final step involves the formation of the acetamide group, typically through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely scale up these synthetic routes, optimizing reaction conditions for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines, which can further participate in various functionalization reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over palladium or iron powder in acidic conditions.

    Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often facilitated by a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Sodium hydride, potassium carbonate, copper catalysts.

Major Products

    Reduction of Nitro Group: Formation of corresponding aniline derivatives.

    Substitution of Fluoro Group: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Its structural features make it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound’s unique electronic properties could be exploited in the development of organic semiconductors or other advanced materials.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and nitro group are often involved in binding interactions with proteins, while the fluoro group can enhance metabolic stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues in Insect Olfactory Modulation

Compounds targeting insect Orco (olfactory receptor co-receptor) channels share the triazole-sulfanyl-acetamide scaffold but differ in aryl substituents:

Compound Name Key Substituents Biological Role Reference
VUAA-1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethylphenyl, 3-pyridinyl Orco agonist
OLC-15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Butylphenyl, 2-pyridinyl Orco antagonist
Target Compound 4-Fluoro-3-nitrophenyl, 3-methylphenyl Unknown (structural inference)

Key Observations :

  • The nitro group in the target compound may reduce metabolic stability compared to ethyl or butyl groups in VUAA-1/OLC-15 but could enhance electrophilic interactions with Orco channels .

Antimicrobial and Anti-Inflammatory Derivatives

Derivatives with pyridinyl or substituted aryl groups exhibit antimicrobial and anti-inflammatory activities:

Compound Name (Representative) Substituents Activity (MIC/IC₅₀) Reference
KA3 (N-substituted aryl derivative) 4-Chlorophenyl, pyridin-4-yl MIC: 12.5 µg/mL (E. coli)
KA14 (N-substituted aryl derivative) 4-Nitrophenyl, pyridin-4-yl MIC: 6.25 µg/mL (S. aureus)
Anti-exudative acetamide (e.g., ZE-4c) 4-Fluorophenyl, pyridin-2-yl 76% inhibition (vs. diclofenac)

Key Observations :

  • Electron-withdrawing groups (EWGs) like nitro (KA14) enhance antimicrobial activity compared to electron-donating groups (EDGs) . The target compound’s 3-nitro substituent aligns with this trend.
  • Fluorophenyl derivatives (e.g., ZE-4c) show moderate anti-exudative activity, suggesting the target’s 4-fluoro group may confer similar properties .

Mammalian-Targeted Analogues (e.g., GPR-17)

The GPR-17 ligand (2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide) shares structural motifs but targets mammalian receptors:

Feature Target Compound GPR-17 Ligand
Triazole Core 4-Methyl-5-(3-methylphenyl) 4-[4-(Trifluoromethoxy)phenyl]
Sulfanyl Bridge Present Present
Acetamide Substituent 4-Fluoro-3-nitrophenyl 4-Isopropylphenyl

Key Observations :

  • The GPR-17 ligand’s trifluoromethoxy and morpholine sulfonyl groups enhance binding to CNS targets, while the target’s nitro group may limit blood-brain barrier penetration .

Physicochemical Properties

  • LogP : The target compound’s 4-fluoro-3-nitrophenyl group likely increases hydrophobicity (predicted LogP >4) compared to pyridinyl analogs (e.g., VUAA-1, LogP ~3.5) .
  • Solubility : The nitro group may reduce aqueous solubility, necessitating formulation adjustments for in vivo applications .

Biological Activity

N-(4-fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, with the CAS number 882749-56-6, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C1818H1616FNN5O33S, with a molecular weight of approximately 401.415 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Key Properties

PropertyValue
Molecular Weight401.415 g/mol
Density1.4 ± 0.1 g/cm³
LogP4.80
CAS Number882749-56-6

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The IC50_{50} values for related triazole compounds have been reported as low as 1.61 µg/mL, indicating strong antiproliferative activity against tumor cells .

The mechanism through which this compound exerts its biological effects likely involves the inhibition of specific protein targets associated with cancer progression. For example, SAR studies suggest that modifications in the phenyl and triazole rings can enhance binding affinity to target proteins involved in cell proliferation and apoptosis .

Antioxidant Activity

Triazole derivatives are also recognized for their antioxidant properties. Research indicates that compounds with a triazole scaffold can scavenge free radicals effectively, contributing to their overall therapeutic potential . This antioxidant activity may play a role in mitigating oxidative stress-related diseases.

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial efficacy of triazole derivatives. Studies have demonstrated that certain triazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics . The presence of electron-withdrawing groups in the structure has been associated with enhanced antimicrobial properties.

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of triazole derivatives similar to this compound on various cancer cell lines. The findings indicated that modifications in the substituents on the triazole ring significantly impacted cytotoxicity levels.

Summary of Results

Compound IDCell LineIC50_{50} (µg/mL)Mechanism of Action
Compound AA4311.98Apoptosis induction via Bcl-2 inhibition
Compound BJurkat<1.61Cell cycle arrest

Structure Activity Relationship (SAR)

The SAR analysis revealed that:

  • Electron-donating groups at specific positions on the phenyl ring enhance activity.
  • Substitutions on the triazole ring significantly affect binding interactions with target proteins.

This information suggests that further optimization of this compound could lead to more potent derivatives.

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound?

The synthesis of triazole-acetamide derivatives typically involves cyclocondensation reactions. For example, analogous compounds are synthesized by refluxing hydrazides with substituted imidoyl chlorides in polar aprotic solvents like N,N-dimethylacetamide (DMA). Purification is achieved via silica-gel column chromatography (cyclohexane/ethyl acetate gradients) followed by slow crystallization . Key steps include:

  • Precursor preparation : Substituted hydrazides and electrophilic intermediates.
  • Reflux conditions : 5–12 hours under nitrogen to avoid oxidation.
  • Yield optimization : Adjusting stoichiometry and solvent polarity .

Q. What safety protocols are critical during handling?

Based on structurally related compounds:

  • Storage : Airtight containers in dry, cool environments (≤4°C) to prevent hydrolysis of the sulfanyl group .
  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Q. Which spectroscopic methods are most effective for structural characterization?

  • X-ray crystallography : Resolves triazole ring conformation and intermolecular interactions (e.g., π-π stacking in aromatic substituents) .
  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent integration (e.g., fluorophenyl vs. methylphenyl groups).
  • IR spectroscopy : Identifies sulfanyl (C–S) and acetamide (C=O) functional groups .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for higher yield?

Apply Design of Experiments (DoE) principles:

  • Variables : Solvent polarity (DMA vs. DMF), temperature (80–120°C), and catalyst (e.g., K2_2CO3_3).
  • Response surface methodology : Models interactions between variables to predict optimal conditions .
  • Case study : A flow-chemistry approach improved yield by 20% in analogous triazole syntheses via controlled reagent mixing .

Q. What computational strategies predict electronic properties or reactivity?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the nitro group on the fluorophenyl ring may act as an electron-withdrawing moiety, influencing reactivity .
  • Molecular docking : Screens potential biological targets (e.g., enzyme active sites) by simulating ligand-receptor interactions .

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing nitro vs. electron-donating methyl groups).
  • Case study : In triazole derivatives, replacing a phenyl group with a cycloheptyl ring increased cytotoxicity by 50%, attributed to enhanced lipophilicity .
  • Data normalization : Use standardized assays (e.g., IC50_{50} values under identical conditions) to minimize variability .

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